molecular formula C22H30F2O5 B1664404 AFP-07 free acid CAS No. 788799-13-3

AFP-07 free acid

Cat. No. B1664404
M. Wt: 412.5 g/mol
InChI Key: PVHIRYQSPDZLLG-HPUAWPBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AFP-07 free acid is a derivative of 7, 7-difluoroprostacyclic and is a highly potent and selective prostacyclin receptor IP receptor agonist with a K value of 0.561 nM . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of AFP-07 free acid is 412.47 . The chemical formula is C22H30F2O5 . The SMILES representation is CCC#CCC@HC@H/C=C/[C@@H]1[C@]2([H])C@@([H])O/C(C2(F)F)=C\\CCCC(O)=O .

Scientific Research Applications

AFP-07 and Fatty Acid Transport

  • Alpha-Fetoprotein (AFP) as a Carrier of Free Fatty Acids : AFP, a major constituent of embryonal plasma, has been identified as a physiological carrier of free fatty acids. Research shows that AFP mediates the transfer of fatty acids, such as arachidonic acid, to cells, suggesting a role in regulating fatty acid uptake under physiological conditions. This mechanism was observed in rhabdomyosarcoma cells, indicating AFP's potential in mediating cell interactions with fatty acids (Uriel, Naval, & Laborda, 1987).

AFP and Technological Applications

  • AFP in Antifreeze Protein Prediction : AFPs play a crucial role in tolerance to extremely cold temperatures in living organisms and have significant biotechnological applications. Advanced predictive models have been developed to identify AFPs, enhancing our understanding and utilization of these proteins in various biotechnological fields (Mondal & Pai, 2014).

AFP in Medical Diagnostics

  • AFP as a Biomarker in Hepatocellular Carcinoma : AFP has been utilized as a biomarker in the detection of hepatocellular carcinoma. Innovative methods, such as microfluidic reflectometric interference spectroscopy, have been employed for label-free detection of AFP, showing promise for in vitro diagnostics and biomarker detection (Kurihara et al., 2012).

AFP in Cryopreservation

  • Use of AFPs in Low-Temperature Preservation : AFPs have shown potential in the cryopreservation of reproductive specimens, such as gametes and embryos. Systematic reviews indicate that AFP can significantly improve outcomes in cryopreservation, highlighting its importance in reproductive medicine, human and veterinary medicines, and the animal protein industry (Correia et al., 2021).

AFP in Sensor Technology

  • AFP Detection Using Advanced Sensor Technology : AFP detection has been enhanced through the development of graphene oxide-based electrochemical aptasensors. This innovation demonstrates the feasibility of creating sensitive and specific methods for AFP determination, with potential applications in clinical biomarker detection (Yang et al., 2018).

properties

IUPAC Name

(5Z)-5-[(3aR,4R,5R,6aS)-3,3-difluoro-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methylnon-1-en-6-ynyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-2-ylidene]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30F2O5/c1-3-4-5-8-14(2)16(25)12-11-15-17(26)13-18-21(15)22(23,24)19(29-18)9-6-7-10-20(27)28/h9,11-12,14-18,21,25-26H,3,6-8,10,13H2,1-2H3,(H,27,28)/b12-11+,19-9-/t14-,15-,16+,17+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHIRYQSPDZLLG-JFEAKWICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC#CCC(C)C(C=CC1C(CC2C1C(C(=CCCCC(=O)O)O2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C(/C(=C/CCCC(=O)O)/O2)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80229358
Record name AFP-07 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80229358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AFP-07 free acid

CAS RN

788799-13-3
Record name AFP-07 free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788799133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AFP-07 free acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80229358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AFP-07 FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69PPR64XJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.